Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate is an organic compound with the molecular formula C13H13NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and pyridine, a nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they can induce significant molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with ethyl 2-thiophenecarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate: Similar structure but with a different position of the methyl group on the pyridine ring.
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring instead of a thiophene ring.
Uniqueness
Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiophene and pyridine rings provides a versatile scaffold for further functionalization and application in various fields .
Biological Activity
Ethyl 5-(4-methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of a thiophene ring fused with a pyridine moiety, which enhances its chemical reactivity and biological activity. The presence of the ethyl ester group at the second carbon of the thiophene ring contributes to its solubility and potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of various derivatives of thiophene compounds, including this compound. The compound's activity has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
The proposed mechanism of action for this compound involves:
- Inhibition of β-lactamase enzymes : This compound has shown potential as a β-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in bacteria. In vitro studies demonstrated that it binds effectively to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics .
- Disruption of bacterial cell membranes : The compound may also disrupt the integrity of bacterial cell membranes, leading to cell lysis and death .
Research Findings and Case Studies
- In Vitro Studies : A study reported that derivatives similar to this compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.14 μg/mL to 3.13 μg/mL against various strains .
- Molecular Docking Studies : Computational docking simulations have indicated that this compound has favorable binding interactions with target proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications could enhance its binding affinity and biological activity .
- Toxicity and Safety Profile : Preliminary assessments of cytotoxicity against mammalian cells (HepG2) showed that this compound has a favorable safety profile, with IC50 values greater than 64 μg/mL, indicating low toxicity at therapeutic concentrations .
Table 1: Antibacterial Activity Data
Compound | Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
---|---|---|---|
This compound | E. coli | 0.14 | β-lactamase inhibition |
This compound | S. aureus | 0.37 | Cell membrane disruption |
Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate | Pseudomonas aeruginosa | 3.13 | Unknown |
Properties
IUPAC Name |
ethyl 5-(4-methylpyridin-2-yl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-8-9(2)6-7-14-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXKNRRYPQZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212863 | |
Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-52-5 | |
Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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